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molecular formula C14H17BrO6 B8577931 METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE

METHYL 2-(3-BROMO-5-FORMYL-4-((2-METHOXYETHOXY)METHOXY)PHENYL)ACETATE

Cat. No. B8577931
M. Wt: 361.18 g/mol
InChI Key: XHOUCPGAWMCBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479502B2

Procedure details

Proceeding as in Reference 12, but substituting methyl 3-bromo-5-formyl-4-hydroxyphenylacetate (27.32 g, 0.10 mole) and 2-methoxyethoxymethyl chloride (0.125 mol, 14.3 mL), gave methyl 3-bromo-5-formyl-4(2-methoxyethoxymethoxy)-phenylacetate (31.4 g (87%).
Name
methyl 3-bromo-5-formyl-4-hydroxyphenylacetate
Quantity
27.32 g
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:9]=[O:10])[C:7]=1[OH:8].[CH3:16][O:17][CH2:18][CH2:19][O:20][CH2:21]Cl>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[C:6]([CH:9]=[O:10])[C:7]=1[O:8][CH2:16][O:17][CH2:18][CH2:19][O:20][CH3:21]

Inputs

Step One
Name
methyl 3-bromo-5-formyl-4-hydroxyphenylacetate
Quantity
27.32 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1O)C=O)CC(=O)OC
Step Two
Name
Quantity
14.3 mL
Type
reactant
Smiles
COCCOCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=C(C1OCOCCOC)C=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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